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The YEATS (Yaf9, ENL, AF9, Tafl4, and Sas5) domain is an evolutionarily conserved
epigenetic reader module that recognizes acylated lysine residues on histone tails.[1][2] This
recognition is a critical event in chromatin remodeling and the regulation of gene transcription.
[3] The human genome encodes four YEATS domain-containing proteins: ENL (MLLT1), AF9
(MLLT3), YEATSZ2, and GAS41 (YEATSA4).[4][5] Dysregulation of these proteins, particularly
ENL and AF9, is strongly implicated in the pathogenesis of various cancers, including mixed-
lineage leukemia (MLL).[1][3] This has established the YEATS domain as a compelling
therapeutic target for novel anti-cancer agents.

This guide provides a comprehensive overview of YEATS domain inhibitors, with a detailed
focus on SGC-IMLLT, a first-in-class chemical probe for the MLLT1 and MLLT3 YEATS
domains.

SGC-IMLLT: A Potent and Selective Chemical Probe

SGC-IMLLT is a potent, cell-permeable, and selective small molecule inhibitor of the YEATS
domains of MLLT1 (ENL) and MLLT3 (AF9).[6][7][8] It was developed to disrupt the interaction
between these YEATS domains and acetylated histones, thereby providing a tool to investigate
the biological functions of MLLT1/3 and their potential as therapeutic targets.[3]
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Quantitative Data for SGC-IMLLT

The inhibitory activity and binding affinity of SGC-IMLLT have been characterized through

various biochemical and cellular assays.

Parameter Target Value Assay Method  Reference
MLLT1/3-Histone
ICs0 ] 260 nM AlphaScreen [6]19]
Interaction
Isothermal
MLLT1 YEATS o
K_d_ ) 129 nM Titration [61[9][10]
Domain )
Calorimetry (ITC)
Isothermal
MLLT3 YEATS o
K_d_ ] 77 nM Titration [6][10]
Domain .
Calorimetry (ITC)
MLLT3 Target NanoBRET
Cellular ICso 400 nM [71[10]
Engagement Assay
o YEATS2/
Selectivity ICso >10 uM AlphaScreen [9][10]
YEATS4

SGC-IMLLT demonstrates excellent selectivity for MLLT1/3 over the other human YEATS
domains, YEATS2 and YEATSA4.[9] Furthermore, it has been profiled against a broad panel of

48 bromodomains, another class of acetyl-lysine readers, and showed no significant inhibitory

activity, highlighting its specific mode of action.[7][9][10] In cellular contexts, SGC-IMLLT has

been shown to decrease the expression of tumorigenic genes like MYC in leukemia cell lines.

[10]

Comparative Analysis of YEATS Domain Inhibitors

While SGC-IMLLT was a pioneering probe, other inhibitors targeting YEATS domains have

since been developed, some with improved potency or selectivity for specific family members.
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o Primary
Inhibitor ICso Key Features Reference
Target(s)
First-in-class
) 260 nM
SGC-IMLLT MLLT1, MLLT3 MLLT1/3 [6][9]
(MLLT1/3)

chemical probe.

Improved cellular
150 nM (MLLT1), o
NVS-MLLT-1 MLLT1, MLLT3 activity over [11]
254 nM (MLLT3) _
SGC-IMLLT.

Highly selective
51 nM (ENL),
Compound 11 ENL (MLLT1) for ENL over [5]
984 nM (AF9) AF9

First-in-class
LS-1-124 YEATS2 Not specified inhibitor targeting  [12]
YEATS2.

Signaling and Mechanism of Action

YEATS domain-containing proteins like ENL and AF9 act as scaffolds in large transcriptional
complexes. The YEATS domain specifically recognizes acetylated histone marks (e.qg.,
H3K9ac), tethering these complexes to active chromatin sites.[2] This recruitment, which often
involves the Super Elongation Complex (SEC) and the histone methyltransferase DOTLL,
facilitates transcriptional elongation and upregulates the expression of target genes, many of
which are oncogenic.[2][13]

Inhibitors like SGC-IMLLT function by occupying the acetyl-lysine binding pocket of the YEATS
domain, preventing its engagement with histones. This disrupts the recruitment of essential
transcription machinery, leading to the downregulation of oncogenic gene expression.
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YEATS domain signaling and point of inhibition.
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Key Experimental Protocols

Characterization of YEATS domain inhibitors involves a suite of biochemical and cell-based
assays to determine potency, selectivity, and cellular mechanism of action.

AlphaScreen Competition Assay (for ICso Determination)

This biochemical assay measures the ability of an inhibitor to disrupt the interaction between a

YEATS domain and an acetylated histone peptide.
Methodology:

e Reagent Preparation: Biotinylated histone H3 peptide (acetylated at the desired lysine) is
bound to streptavidin-coated Donor beads. A tagged recombinant YEATS domain protein
(e.g., GST-tagged MLLT1) is bound to Acceptor beads (e.g., anti-GST coated).

e Reaction Setup: The YEATS domain, histone peptide, and beads are combined in a
microplate well. Test compounds (inhibitors) are added in a serial dilution.

 Incubation: The plate is incubated in the dark to allow the interaction to reach equilibrium.

o Detection: When the Donor and Acceptor beads are brought into proximity by the protein-

peptide interaction, excitation of the Donor bead at 680 nm results in the emission of singlet

oxygen, which excites the Acceptor bead, leading to light emission at 520-620 nm.

o Data Analysis: An inhibitor disrupting the interaction will decrease the signal. The I1Cso value
is calculated by plotting the signal against the inhibitor concentration.

NanoBRET™ Cellular Target Engagement Assay (for
Cellular ICso)

This assay quantifies inhibitor binding to a target protein within living cells.[7][11]
Methodology:

e Cell Line Preparation: Cells (e.g., HEK293) are co-transfected with plasmids expressing the
target YEATS protein fused to NanoLuc® luciferase and a histone protein (e.g., H3.3) fused
to HaloTag®.
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o Ligand Addition: A fluorescent HaloTag® ligand is added to the cells, which permeates the
cells and binds to the HaloTag®-histone fusion, serving as the energy acceptor.

¢ Inhibitor Treatment: The transfected cells are treated with serial dilutions of the test inhibitor
(e.g., SGC-iMLLT).

o Substrate Addition: A specific substrate for NanoLuc® is added, which generates
luminescence (the donor signal).

o BRET Measurement: If the NanoLuc®-YEATS protein is in close proximity (<10 nm) to the
HaloTag®-histone, Bioluminescence Resonance Energy Transfer (BRET) occurs. An
inhibitor that displaces the YEATS protein from the histone will disrupt BRET. The signal is
measured, and the cellular ICso is determined.

Fluorescence Recovery After Photobleaching (FRAP)

FRAP is used to measure the mobility of a fluorescently-tagged protein in live cells, providing
evidence of target engagement.[7][11]

Methodology:

o Cell Preparation: Cells are transfected with a plasmid expressing the YEATS protein fused to
a fluorescent protein (e.g., GFP-MLLT1).

¢ |nhibitor Treatment: Cells are treated with the inhibitor or a vehicle control.

o Photobleaching: A high-intensity laser is used to photobleach the fluorescent signal in a
small, defined region of the cell nucleus.

o Fluorescence Recovery: The rate at which fluorescence recovers in the bleached region is
monitored over time by capturing images with a low-intensity laser. Recovery occurs as
unbleached GFP-tagged proteins diffuse into the bleached area.

o Data Analysis: Target engagement by an inhibitor can displace the protein from less mobile
chromatin, increasing its diffusion rate and leading to faster fluorescence recovery. The half-
time of recovery (t1/2) is calculated and compared between treated and untreated cells.
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Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on quantifying ATP, which is
an indicator of metabolically active cells.[14]

Methodology:

Cell Plating: Cancer cell lines of interest (e.g., MV-4-11 leukemia cells) are seeded in an
opaque-walled 96-well plate.

o Compound Treatment: Cells are treated with a range of concentrations of the YEATS
inhibitor for a specified period (e.g., 72 hours).

» Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well. This
reagent lyses the cells and contains luciferase and its substrate to generate a luminescent
signal proportional to the amount of ATP present.

» Signal Measurement: After a brief incubation to stabilize the signal, luminescence is read
using a plate reader.

o Data Analysis: The reduction in signal in treated wells compared to vehicle controls is used
to determine the inhibitor's effect on cell proliferation and calculate a Glso (concentration for
50% growth inhibition).

A Standardized Workflow for Inhibitor Development

The discovery and validation of a novel YEATS domain inhibitor follows a logical progression
from initial screening to cellular and functional validation.
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General workflow for YEATS inhibitor characterization.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1193507?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion and Future Outlook

The targeting of epigenetic reader domains represents a promising frontier in oncology drug
discovery. SGC-IMLLT has been instrumental as a chemical probe for elucidating the biology of
MLLT1 and MLLT3, validating them as legitimate drug targets.[7][8] The development of next-
generation inhibitors with improved potency, selectivity, and drug-like properties is an active
area of research.[11] Future work will likely focus on developing inhibitors for other YEATS
family members like YEATS2 and expanding their therapeutic application to a wider range of
solid and hematological malignancies.[12] The detailed protocols and methodologies outlined in
this guide provide a framework for the continued discovery and characterization of novel
YEATS domain inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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